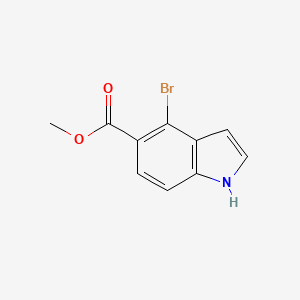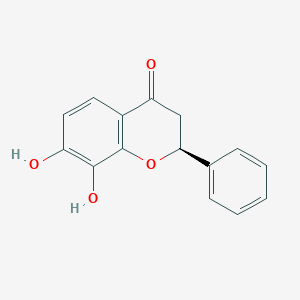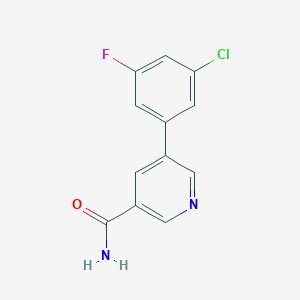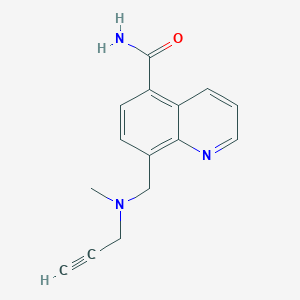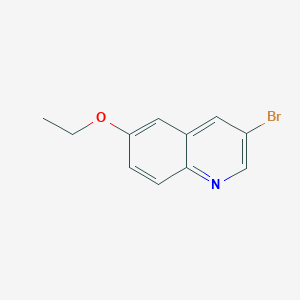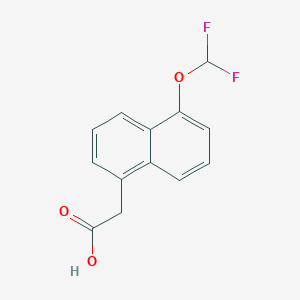
1-(Difluoromethoxy)naphthalene-5-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethoxy)naphthalene-5-acetic acid is an organic compound with the molecular formula C13H10F2O3 It is a derivative of naphthalene, featuring a difluoromethoxy group at the 1-position and an acetic acid group at the 5-position
Métodos De Preparación
The synthesis of 1-(Difluoromethoxy)naphthalene-5-acetic acid typically involves multiple steps, starting from commercially available naphthalene derivatives. One common synthetic route includes:
Halogenation: Introduction of halogen atoms to the naphthalene ring.
Methoxylation: Substitution of halogen atoms with methoxy groups.
Fluorination: Conversion of methoxy groups to difluoromethoxy groups.
Acetylation: Introduction of the acetic acid group at the desired position.
Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
1-(Difluoromethoxy)naphthalene-5-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups at specific positions on the naphthalene ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens or nitro groups. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Difluoromethoxy)naphthalene-5-acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
Mecanismo De Acción
The mechanism of action of 1-(Difluoromethoxy)naphthalene-5-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance binding affinity and specificity, while the acetic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways.
Comparación Con Compuestos Similares
1-(Difluoromethoxy)naphthalene-5-acetic acid can be compared with other naphthalene derivatives, such as:
1-Naphthaleneacetic acid: Similar structure but lacks the difluoromethoxy group, leading to different chemical and biological properties.
2-Naphthaleneacetic acid: Positional isomer with the acetic acid group at the 2-position, resulting in distinct reactivity and applications.
1-(Methoxymethoxy)naphthalene-5-acetic acid:
The unique combination of the difluoromethoxy and acetic acid groups in this compound imparts distinct properties that make it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C13H10F2O3 |
|---|---|
Peso molecular |
252.21 g/mol |
Nombre IUPAC |
2-[5-(difluoromethoxy)naphthalen-1-yl]acetic acid |
InChI |
InChI=1S/C13H10F2O3/c14-13(15)18-11-6-2-4-9-8(7-12(16)17)3-1-5-10(9)11/h1-6,13H,7H2,(H,16,17) |
Clave InChI |
VPNPLDAAGGQJKU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=CC=C(C2=C1)OC(F)F)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


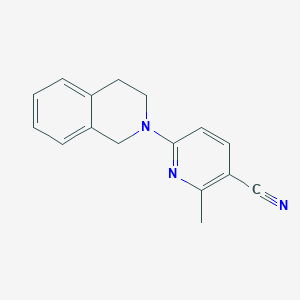
![({8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-5-yl}methyl)dimethylamine](/img/structure/B11860870.png)
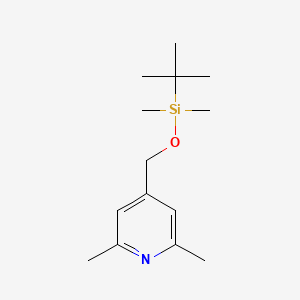
![N-(3-Amino-1H-pyrazolo[3,4-b]pyridin-5-yl)benzamide](/img/structure/B11860882.png)
